1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one
CAS No.:
Cat. No.: VC18838049
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNOS |
|---|---|
| Molecular Weight | 260.15 g/mol |
| IUPAC Name | 1-(2-amino-4-sulfanylphenyl)-1-bromopropan-2-one |
| Standard InChI | InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3 |
| Standard InChI Key | VUEDIGNWOHQZRC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)S)N)Br |
Introduction
Molecular Structure and Chemical Identity
Structural Features
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one (IUPAC name: 1-(2-amino-4-sulfanylphenyl)-1-bromopropan-2-one) consists of:
-
A phenyl ring with substituents at positions 2 (amino group) and 4 (mercapto group).
-
A brominated propanone backbone (-CO-CBr-CH₃) attached to the phenyl ring.
The molecular formula is C₉H₉BrNOS, with a molecular weight of 260.15 g/mol (calculated based on analogous compounds). The presence of electron-donating (-NH₂, -SH) and electron-withdrawing (-Br, -CO-) groups creates a polarized electronic environment, influencing reactivity.
Table 1: Comparative Structural Data for Analogous Brominated Phenylpropanones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one | C₉H₉BrNOS | 260.15 | 2-NH₂, 4-SH |
| 1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one | C₉H₁₀BrNOS | 260.15 | 2-NH₂, 3-SH |
| 1-(2-Amino-5-mercaptophenyl)-1-bromopropan-2-one | C₉H₁₀BrNOS | 260.15 | 2-NH₂, 5-SH |
| 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one | C₁₀H₁₂BrNOS | 274.18 | 2-NH₂, 4-SCH₃ |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of brominated phenylpropanones typically involves bromination of precursor ketones. For example, 1-(2-amino-4-(methylthio)phenyl)propan-2-one undergoes bromination using N-bromosuccinimide (NBS) or bromine in dichloromethane. For mercapto-substituted variants, protection of the -SH group (e.g., via tritylation) is often required to prevent oxidation during synthesis.
Stepwise Synthesis Protocol (Hypothesized for 4-Mercapto Derivative):
-
Precursor Preparation: 2-Amino-4-mercaptophenol is reacted with propargyl bromide to form 1-(2-amino-4-mercaptophenyl)propan-2-one.
-
Bromination: Treatment with NBS or Br₂ in a polar aprotic solvent (e.g., DCM) at 0–25°C.
-
Deprotection: Removal of protective groups (if used) via acidic or reductive conditions.
Continuous Flow Reactor Advancements
Recent innovations in continuous flow chemistry have improved yields (≥85%) and reduced byproduct formation in analogous reactions. Enhanced mixing and temperature control in microreactors minimize side reactions such as over-bromination or disulfide formation from -SH groups.
Physicochemical Properties
Thermal and Solubility Characteristics
While direct data for the 4-mercapto isomer is unavailable, trends from similar compounds suggest:
-
Melting Point: 150–170°C (estimated based on).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL).
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include ν(N-H) ~3350 cm⁻¹, ν(S-H) ~2550 cm⁻¹, ν(C=O) ~1700 cm⁻¹, and ν(C-Br) ~600 cm⁻¹.
-
NMR:
-
¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), -NH₂ (δ 5.2 ppm, broad), -SH (δ 1.5 ppm, exchangeable).
-
¹³C NMR: Carbonyl (δ 205 ppm), aromatic carbons (δ 110–150 ppm), C-Br (δ 35 ppm).
-
Reactivity and Functionalization
Nucleophilic Substitution
The α-bromine atom is highly susceptible to substitution. In the presence of amines or thiols, it forms derivatives such as:
-
Thioethers: Reaction with thiophenols yields disulfide-linked analogs.
-
Amides: Treatment with primary amines produces α-amino ketones.
Oxidation and Redox Behavior
The mercapto group (-SH) oxidizes readily to disulfides (-S-S-) under aerobic conditions, necessitating inert atmospheres during storage. Controlled oxidation with H₂O₂ or I₂ generates sulfonic acid derivatives, which are water-soluble and biologically active.
Industrial and Research Applications
Materials Science
-
Polymer Modification: The -SH group enables thiol-ene click chemistry for crosslinking polymers.
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity.
Pharmaceutical Intermediates
Used in the synthesis of heterocyclic drugs, including benzothiazoles and quinazolines, via cyclocondensation reactions.
Challenges and Future Directions
Stability Optimization
The compound’s sensitivity to oxidation and hydrolysis necessitates advanced formulation strategies, such as encapsulation in lipid nanoparticles or lyophilization.
In Vivo Studies
While in vitro data are promising, in vivo pharmacokinetic and toxicity profiles remain uncharacterized. Future work should prioritize rodent models to assess bioavailability and metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume